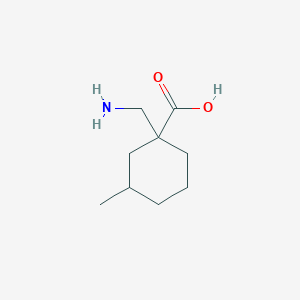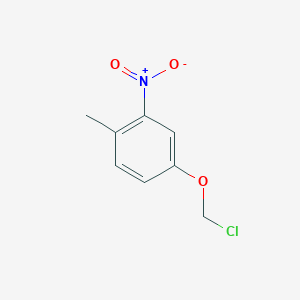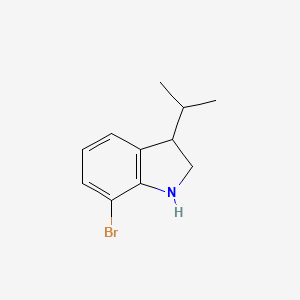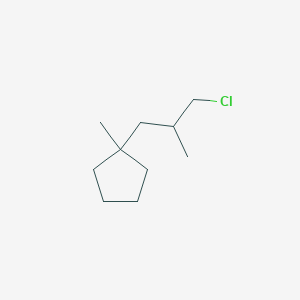![molecular formula C14H18ClN B13195227 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro ring system. The presence of a chlorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorophenyl-substituted amine with a suitable cyclic ketone can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production .
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research has explored its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes or receptors, leading to biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
1,6-Dioxaspiro[4.4]nonane: Used in various chemical reactions and studies.
Uniqueness
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane stands out due to its unique spirocyclic structure combined with a chlorophenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
分子式 |
C14H18ClN |
|---|---|
分子量 |
235.75 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18ClN/c15-12-5-3-4-11(8-12)13-9-16-10-14(13)6-1-2-7-14/h3-5,8,13,16H,1-2,6-7,9-10H2 |
InChI 键 |
YXOQSTGKKINFHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)CNCC2C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)


![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)



![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)






